molecular formula C14H18FNO B6327428 4-(Dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one CAS No. 863514-54-9

4-(Dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one

Cat. No. B6327428
M. Wt: 235.30 g/mol
InChI Key: KBSNWMBGOWOJDD-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Toxicity Assessment and Environmental Impact

A study reviewed the toxicity of crude 4-methylcyclohexanemethanol (MCHM), highlighting the importance of understanding chemical toxicity for environmental and human health safety. This kind of research is crucial for assessing potential risks associated with chemical spills and industrial use of cyclohexane derivatives, which could relate to the safety protocols around chemicals like 4-(Dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one (Paustenbach et al., 2015).

Development of Chemosensors

Research on 4-methyl-2,6-diformylphenol (DFP) as a fluorophoric platform for the development of chemosensors highlights the application of cyclohexane derivatives in detecting metal ions, anions, and neutral molecules. This implies potential applications for 4-(Dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one in the development of chemosensors due to structural similarities (P. Roy, 2021).

Catalytic Oxidation Processes

Studies on the catalytic oxidation of cyclohexene provide insights into the chemical industry's use of cyclohexane derivatives for producing various products with different oxidation states and functional groups. These findings suggest potential industrial applications in synthesizing intermediates for the chemical industry using compounds like 4-(Dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one (Hongen Cao et al., 2018).

Pharmaceutical Applications

The review and classification of indole synthesis methods underscore the pharmaceutical importance of cyclohexane derivatives in synthesizing complex organic compounds, including indoles, which are key structures in many pharmaceutical drugs. This highlights the potential pharmaceutical applications of 4-(Dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one in synthesizing bioactive molecules (D. Taber & Pavan K. Tirunahari, 2011).

Food Safety and Bioavailability

Research on plant betalains, with a focus on their safety, antioxidant activity, clinical efficacy, and bioavailability, suggests an interest in natural compounds for food and health applications. While not directly related, the study indicates a broader interest in understanding the health implications and potential benefits of chemical compounds derived from plants or synthetically similar to 4-(Dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one (M. Khan, 2016).

Safety And Hazards

This involves examining any safety concerns or hazards associated with the compound, including its toxicity, flammability, and environmental impact.


Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, potential applications, and areas of interest for further study.


Please consult with a professional chemist or a relevant expert for a comprehensive analysis of this compound. This information is intended to provide a general approach to analyzing a chemical compound and may not be applicable in all cases. Always follow appropriate safety guidelines when handling chemicals.


properties

IUPAC Name

4-(dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO/c1-16(2)14(8-6-13(17)7-9-14)11-4-3-5-12(15)10-11/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSNWMBGOWOJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCC(=O)CC1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one

Synthesis routes and methods I

Procedure details

[8-(3-Fluoro-phenyl)-1,4-dioxa-spiro[4.5]dec-8-yl]-dimethyl-amine hydrochloride (7.2 g, 22.75 mmol) was dissolved in water (9.6 ml), concentrated hydrochloric acid (14 ml, 455 mmol) was added and the mixture was stirred at room temperature for 4 d. When the hydrolysis had ended, the reaction mixture was extracted with diethyl ether (2×50 ml) and the aqueous phase was rendered alkaline with 5 N sodium hydroxide solution, while cooling with ice, during which the product precipitated out. It was possible to isolate the ketone Ket-13 as a yellow solid with a melting point of 83-88° C. and a yield of 50% (6.05 g).
Name
[8-(3-Fluoro-phenyl)-1,4-dioxa-spiro[4.5]dec-8-yl]-dimethyl-amine hydrochloride
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
9.6 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Yield
50%

Synthesis routes and methods II

Procedure details

The reaction was performed starting from 8-(3-fluorophenyl)-N,N-dimethyl-1,4-dioxaspiro[4.5]decan-8-amine in an analogous manner to stage 2 amine (A1).
Name
8-(3-fluorophenyl)-N,N-dimethyl-1,4-dioxaspiro[4.5]decan-8-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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